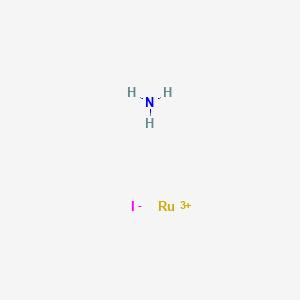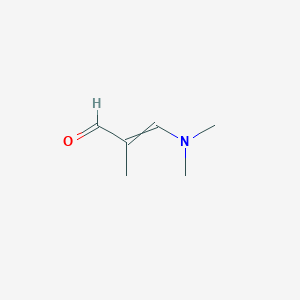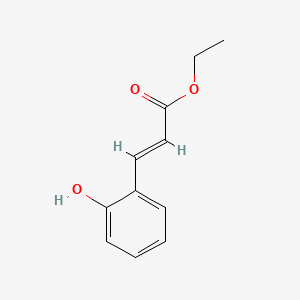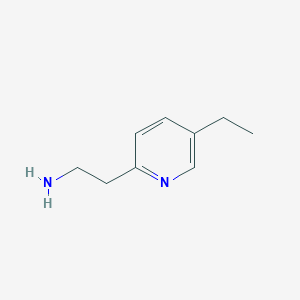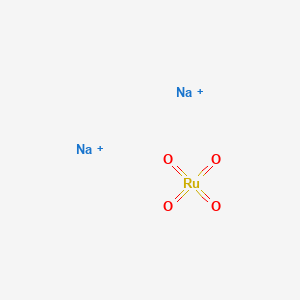
(S)-(-)-Nicotine-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Nicotine-15N is a synthetic isotope-labeled form of nicotine. Nicotine is a natural alkaloid found in tobacco leaves and is known for its addictive properties. Nicotine-15N is used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of nicotine.
Mechanism of Action
Nicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are located on neurons and play a key role in neurotransmission. When nicotine binds to nAChRs, it stimulates the release of neurotransmitters such as dopamine, which is responsible for the rewarding effects of nicotine. This mechanism of action is thought to underlie the addictive properties of nicotine.
Biochemical and Physiological Effects:
Nicotine has a wide range of biochemical and physiological effects on the body. It can increase heart rate and blood pressure, constrict blood vessels, and stimulate the release of adrenaline. Nicotine also affects the central nervous system, leading to increased alertness and improved cognitive function. However, chronic nicotine exposure can lead to tolerance and dependence, as well as negative health effects such as lung cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
(S)-(-)-Nicotine-15N is a useful tool for studying the mechanism of action and physiological effects of nicotine. Its isotopic labeling allows for precise tracking of nicotine in the body and brain. However, the use of (S)-(-)-Nicotine-15N is limited by its cost and availability, as well as the need for specialized equipment and expertise to handle radioactive materials.
Future Directions
Several future directions for research using (S)-(-)-Nicotine-15N include:
1. Investigating the role of nAChRs in nicotine addiction and developing new therapies to treat nicotine dependence.
2. Studying the effects of nicotine on cognitive function and developing new treatments for cognitive disorders such as Alzheimer's disease.
3. Investigating the effects of nicotine on other organs and systems in the body, such as the immune system and gastrointestinal tract.
4. Developing new imaging techniques to track the distribution and metabolism of nicotine in the body and brain.
5. Investigating the use of nicotine as a potential therapeutic agent for other conditions, such as pain management and mood disorders.
In conclusion, (S)-(-)-Nicotine-15N is a valuable tool for scientific research into the mechanism of action and physiological effects of nicotine. Its isotopic labeling allows for precise tracking of nicotine in the body and brain, and it has potential applications in developing new therapies for nicotine addiction and cognitive disorders. However, further research is needed to fully understand the effects of nicotine on the body and brain, and to develop new treatments for nicotine dependence and other conditions.
Synthesis Methods
(S)-(-)-Nicotine-15N is synthesized using a multi-step process. The starting material is 2'-chloro-5'-nitroacetophenone, which is reacted with 15N-labeled ammonia to form 2'-chloro-5'-nitro[15N]acetanilide. This compound is then reduced with lithium aluminum hydride to form 2'-amino-5'-nitro[15N]acetanilide. The final step involves reacting this compound with methyl iodide and sodium hydroxide to form (S)-(-)-nicotine-15N.
Scientific Research Applications
(S)-(-)-Nicotine-15N is used in scientific research to study the mechanism of action of nicotine in the brain. It is also used to investigate the biochemical and physiological effects of nicotine on various organs and systems in the body. Additionally, (S)-(-)-Nicotine-15N is used to develop new therapeutic applications for nicotine, such as treating nicotine addiction and cognitive disorders.
properties
CAS RN |
72496-00-5 |
|---|---|
Product Name |
(S)-(-)-Nicotine-15N |
Molecular Formula |
C₁₀H₁₄N¹⁵N |
Molecular Weight |
163.22 |
synonyms |
(-)-1-Methyl-2-[3-pyridyl]pyrrolidine; 3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine-15N; (-)-Nicotine-15N; Exodus-15N; Nicolan-15N; Niconil-15N; Nicopatch-15N; Nicorette-15N; Nicotell TTS-15N; Nicotin-15N; l-Nicotine-15N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



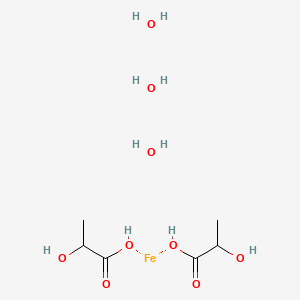
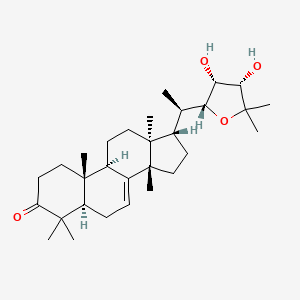
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)

